molecular formula C2HK2Na4O10P B14156983 Pentanedioic acid, 2-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenoxy)- CAS No. 62154-09-0

Pentanedioic acid, 2-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenoxy)-

Cat. No.: B14156983
CAS No.: 62154-09-0
M. Wt: 386.15 g/mol
InChI Key: WZMURCGAGPUJBR-UHFFFAOYSA-H
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Description

Pentanedioic acid, 2-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenoxy)- is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanedioic acid, 2-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenoxy)- typically involves multiple steps. One common approach is the condensation of 3-hydroxy-4-methoxyphenylacetic acid with a suitable dihydroxybenzene derivative under acidic conditions. The reaction is followed by esterification and subsequent hydrolysis to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would likely involve optimization of the laboratory methods, including the use of catalysts and controlled reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid, 2-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenoxy)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pentanedioic acid, 2-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenoxy)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of pentanedioic acid, 2-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenoxy)- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes and signaling pathways. The methoxyphenyl moiety may also contribute to its biological activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-methoxyphenylacetic acid: Shares the methoxyphenyl moiety but lacks the complex structure of the target compound.

    3-Hydroxy-4-methoxycinnamic acid: Contains a similar aromatic structure but differs in the side chain and functional groups.

Uniqueness

Pentanedioic acid, 2-(3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenoxy)- is unique due to its combination of multiple hydroxyl groups, a methoxyphenyl moiety, and a pentanedioic acid backbone

Properties

CAS No.

62154-09-0

Molecular Formula

C2HK2Na4O10P

Molecular Weight

386.15 g/mol

IUPAC Name

dipotassium;tetrasodium;hydrogen phosphate;dicarbonate

InChI

InChI=1S/2CH2O3.2K.4Na.H3O4P/c2*2-1(3)4;;;;;;;1-5(2,3)4/h2*(H2,2,3,4);;;;;;;(H3,1,2,3,4)/q;;6*+1;/p-6

InChI Key

WZMURCGAGPUJBR-UHFFFAOYSA-H

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[K+].[K+]

Origin of Product

United States

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